4-(Cyclopropylmethoxy)aniline
Overview
Description
4-(Cyclopropylmethoxy)aniline is an organic compound with the molecular formula C10H13NO It is characterized by the presence of a cyclopropylmethoxy group attached to the para position of an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Cyclopropylmethoxy)aniline can be synthesized through several methods. One common approach involves the reduction of 1-(Cyclopropylmethoxy)-4-nitrobenzene. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by employing chemical reducing agents such as iron powder in acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity of the final product. Optimizing these parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of nitro groups to amines is a common transformation.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(Cyclopropylmethoxy)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)aniline involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Similar in structure but lacks the cyclopropyl group.
4-Ethoxyaniline: Contains an ethoxy group instead of a cyclopropylmethoxy group.
4-(Cyclopropylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
4-(Cyclopropylmethoxy)aniline is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(cyclopropylmethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFSEJXMKUQZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626292 | |
Record name | 4-(Cyclopropylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122828-48-2 | |
Record name | 4-(Cyclopropylmethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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